![molecular formula C75H140Na2O17P2 B15092020 disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate](/img/structure/B15092020.png)
disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate is a complex organic compound belonging to the class of lysophosphatidylglycerols These compounds are characterized by a glycerol moiety attached to a phosphate group, which is further linked to fatty acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid and octadec-9-enoic acid to form the corresponding esters.
Phosphorylation: The esterified glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.
Substitution: The phosphorylated intermediate undergoes substitution reactions with 2-hexylcyclopropyl octanoic acid and pentadecanoic acid to form the final compound.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moieties.
Reduction: Reduction reactions can occur at the ester linkages, converting them to alcohols.
Substitution: The phosphate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.
Major Products
Oxidation: Oxidation products include epoxides and hydroxylated derivatives.
Reduction: Reduction leads to the formation of glycerol derivatives.
Substitution: Substitution reactions yield a variety of phospholipid derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cell membranes. The fatty acid chains integrate into the lipid bilayer, altering membrane fluidity and permeability. The phosphate group can interact with membrane proteins, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- (2R)-2-[(9E,12E)-9,12-Octadecadienoyloxy]-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Uniqueness
Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate is unique due to its specific combination of fatty acids and the presence of a cyclopropyl group, which imparts distinct physicochemical properties and biological activities.
Eigenschaften
Molekularformel |
C75H140Na2O17P2 |
|---|---|
Molekulargewicht |
1421.8 g/mol |
IUPAC-Name |
disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2/b30-29+;; |
InChI-Schlüssel |
ZGXBPVVNHLSVRG-NFOZGECASA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


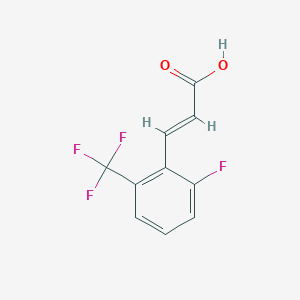
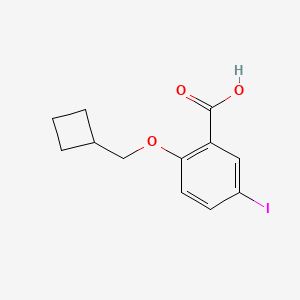
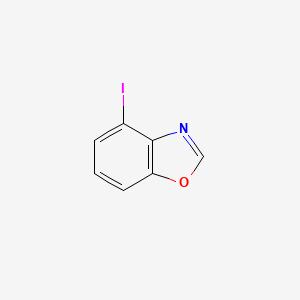
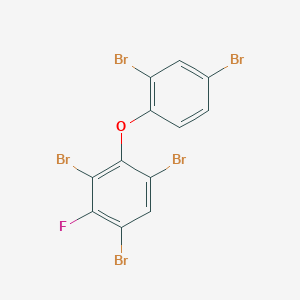
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
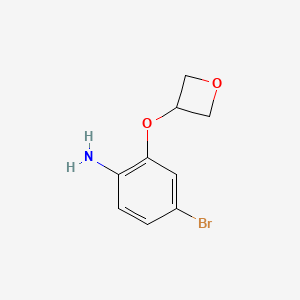

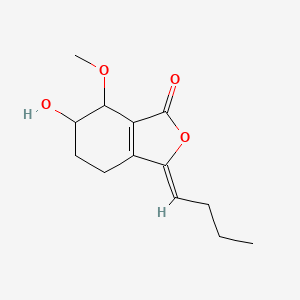
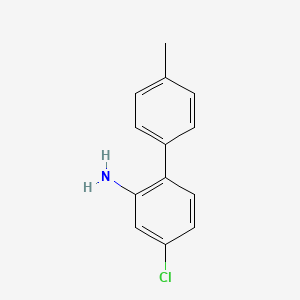
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
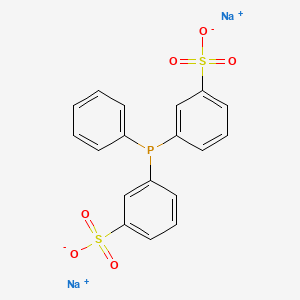

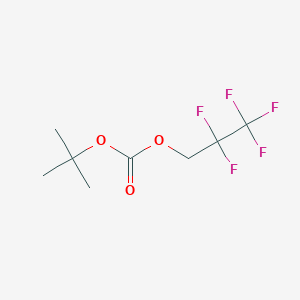
methanone](/img/structure/B15092027.png)
